Chiral Resolution Enables Access to Enantiomerically Pure (R)- or (S)-Configurations for Asymmetric Synthesis
The target compound possesses a chiral center at the 2-position of the piperidine ring, existing as a pair of enantiomers. In critical stereoselective syntheses, the racemic mixture (CAS 64168-09-8) [1] can lead to the formation of diastereomeric products with different biological activities. The procurement of the resolved enantiomer, such as the (R)-enantiomer (CAS 120990-94-5) , allows for the direct, stereocontrolled synthesis of a single, active pharmaceutical ingredient, eliminating a cumbersome chiral resolution step at a later stage.
| Evidence Dimension | Stereochemical purity and synthetic utility |
|---|---|
| Target Compound Data | Racemic mixture, 95% purity |
| Comparator Or Baseline | (R)-N,N-diethyl-2-piperidinemethanamine (CAS 120990-94-5), 97% purity |
| Quantified Difference | The racemate is a 1:1 mixture of enantiomers; using the enantiopure (R)-isomer provides 100% enantiomeric excess (e.e.) for downstream synthesis. |
| Conditions | Comparison of commercially available chemical building blocks for drug synthesis. |
Why This Matters
Prioritizing the enantiopure form is critical for labs synthesizing single-enantiomer drugs, as it directly impacts the stereochemical outcome and can simplify purification and regulatory requirements.
- [1] PubChem. (2025). Compound Summary for CID 254287, N,N-Diethyl-2-piperidinemethanamine. National Center for Biotechnology Information. View Source
